molecular formula C12H18ClN B1420148 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine CAS No. 1019462-15-7

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine

Cat. No.: B1420148
CAS No.: 1019462-15-7
M. Wt: 211.73 g/mol
InChI Key: OOXVXVVHOKQXIZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine is a tertiary amine characterized by a 4-chlorophenyl group attached to a branched butanamine backbone with two methyl substituents at the 3-position. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol and a CAS number of 1019462-15-7 . The compound is commercially available through multiple suppliers, reflecting its use in research and synthesis .

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7,11H,8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXVXVVHOKQXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019462-15-7
Record name 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine
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Preparation Methods

Batch and Continuous Hydrogenation of Enone Precursors

  • The intermediate 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one is prepared by hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one.
  • The starting enone is typically synthesized by condensation of 4-chlorobenzaldehyde with 3,3-dimethyl-butan-2-one.
  • Hydrogenation is carried out in organic solvents such as methanol, toluene, xylene, or ethers, using nickel-based catalysts in powder form.
  • A continuous, fixed-bed catalytic hydrogenation process has been developed using support-free shaped bodies of pressed metal powders (elements of the iron subgroup of transition group VIII, e.g., Ni, Fe, Co) arranged in a reactor bed.
  • Reaction conditions for continuous hydrogenation:
    • Temperature: 30° to 160° C (preferably 40° to 80° C)
    • Pressure: 50 to 400 bar hydrogen pressure
    • Hourly space velocity: 100 to 300 g of substrate per liter of catalyst
    • Solvent: Alcoholic solution, often methanol or similar
    • Catalyst: Pressed metal powders with compressive strength 20 to 250 N and internal surface area 10 to 80 m²/g
  • This process minimizes by-products such as 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol and related compounds, improving yield and purity.
Parameter Range / Value Notes
Temperature 30° to 160° C Preferably 40° to 80° C
Hydrogen Pressure 50 to 400 bar High pressure for effective hydrogenation
Catalyst Type Ni, Fe, Co pressed powders Support-free shaped bodies
Solvent Methanol, toluene, xylene Alcoholic solvents preferred
Hourly Space Velocity 100 - 300 g/L catalyst Controls throughput

Conversion to 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine

Reductive Amination and Amide Derivative Routes

  • The ketone intermediate can be converted to the corresponding amine by reductive amination, involving reaction with ammonia or amine sources followed by reduction.
  • Alternative synthetic routes involve preparing amide derivatives such as N-[1-(4-chlorophenyl)ethyl]-3,3-dimethyl-2-substituted butanamide intermediates, which are then transformed into the amine.
  • For example, treatment of amide derivatives with nucleophiles like sodium methylthiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures (130-140 °C) leads to substitution products that can be further processed to amines.
  • Lithiation and subsequent reactions with acid chlorides or other electrophiles at low temperatures (-70 °C to 0 °C) have been employed to introduce functional groups that facilitate conversion to the amine.
Step Reagents/Conditions Outcome/Notes
Amide formation Reaction of amine with acid chloride Formation of N-substituted amides
Nucleophilic substitution NaSMe in DMF, 130-140 °C, 8 hours Substituted amide intermediate
Lithiation and addition Butyllithium, diisopropylamine, -70 °C Introduction of ethynyl or related groups
Reductive amination Ammonia or amine + reducing agent Conversion of ketone to amine

Research Findings and Notes

  • The continuous hydrogenation process for the ketone intermediate is advantageous for scale-up due to better control over reaction parameters and reduced by-product formation.
  • Use of support-free shaped metal catalysts improves catalyst life and reduces contamination.
  • Reaction temperature and pressure are critical to balance conversion and selectivity.
  • The multi-step synthesis involving amide intermediates and nucleophilic substitutions allows for structural diversification and functionalization, useful in agrochemical development.
  • The described methods are backed by patent literature (e.g., US Patent US5639917A) and peer-reviewed chemical literature detailing synthetic routes to related compounds with fungicidal properties.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Conditions/Notes Reference Source
Synthesis of enone precursor Aldol condensation 4-Chlorobenzaldehyde + 3,3-dimethyl-butan-2-one
Hydrogenation to ketone intermediate Catalytic hydrogenation Ni catalyst, alcoholic solvent, 30-160°C, 50-400 bar H2
Amide formation Acylation of amine Acid chloride + amine, organic solvents
Nucleophilic substitution Treatment with NaSMe in DMF 130-140 °C, 8 hours
Lithiation and functionalization Butyllithium, low temperature -70 °C to 0 °C, addition of electrophiles
Reductive amination Ammonia/amine + reducing agent Conversion of ketone to amine General knowledge

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine serves as a significant building block in the synthesis of various drug candidates. Its structural features allow for modifications that enhance pharmacological properties such as potency and selectivity. This compound has been utilized in the synthesis of several analogs aimed at treating obesity and related metabolic disorders due to its appetite-suppressing effects.

Case Study: Sibutramine Derivatives
Sibutramine, a well-known anorectic agent, was initially developed from this compound. Research indicates that derivatives of this compound exhibit enhanced efficacy in weight management by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine .

Organic Synthesis

Building Block for Complex Molecules
The hindered amine structure of this compound makes it an essential precursor in organic synthesis. It can be employed to create various functionalized compounds through reactions such as amination and alkylation. The compound's steric hindrance allows for selective reactions that are crucial in synthesizing complex organic molecules .

Reaction Type Description Outcome
AminationReaction with nitroarenesFormation of substituted amines
AlkylationReaction with alkyl halidesGeneration of tertiary amines

Agricultural Applications

Fungicidal Properties
Research has shown that derivatives of this compound can be modified to produce fungicides with effective plant growth-regulating properties. For instance, compounds derived from this amine have demonstrated significant antifungal activity against various plant pathogens .

Material Science

Polymer Chemistry
The compound's unique chemical structure allows it to be integrated into polymer matrices, enhancing material properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for electronic devices and sensors .

Analytical Applications

Reference Standards in Toxicology
Due to its relevance in pharmacology, this compound is utilized as a reference standard in toxicological studies. Its characterization aids in the assessment of impurities and metabolites in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine, highlighting differences in branching, substituents, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications References
This compound C₁₂H₁₈ClN 211.73 3,3-dimethylbutanamine backbone Chlorphenoxamine metabolite; research use
1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine C₁₂H₁₈ClN 211.73 2,3-dimethylbutanamine isomer Structural isomer; liquid form
1-(4-Chlorophenyl)-2-methylbutan-1-amine C₁₁H₁₆ClN 197.70 Linear chain with 2-methyl substitution Lower molecular weight; supplier data
(R)-1-(1-(4-Chlorophenyl)cyclobutyl)-N,3-dimethylbutan-1-amine C₁₇H₂₅ClN₂ 296.88 Cyclobutyl ring addition Potential CNS activity; hydrochloride salt
1-(4-Chloro-3-methylphenyl)cyclobutan-1-amine C₁₁H₁₄ClN 195.69 Cyclobutane ring; 3-methyl substitution Rigid structure; research compound

Key Observations:

The linear 2-methylbutan-1-amine analog (C₁₁H₁₆ClN) has a lower molecular weight, which may enhance bioavailability but reduce stability .

Cyclic Modifications :

  • Introduction of a cyclobutyl group (as in (R)-1-(1-(4-chlorophenyl)cyclobutyl)-N,3-dimethylbutan-1-amine) increases molecular rigidity, which could improve target selectivity in pharmacological applications .
  • Cyclobutan-1-amine derivatives (e.g., 1-(4-Chloro-3-methylphenyl)cyclobutan-1-amine) demonstrate how ring systems alter electronic properties and logP values, impacting membrane permeability .

Synthetic Accessibility :

  • This compound is synthesized via amidation reactions (e.g., using EDC/HOBT coupling agents) with moderate yields (~22%) .
  • In contrast, microwave-assisted synthesis of chalcone derivatives (e.g., (E)-1-(4-chlorophenyl)-3-p-tolyprop-2-en-1-on) achieves higher yields (55–87%) but involves different reaction pathways .

Physicochemical and Commercial Considerations

  • Solubility and Stability : The 3,3-dimethyl branching may increase hydrophobicity (logP ~3.5) compared to linear analogs, necessitating salt forms (e.g., hydrochloride) for aqueous compatibility .
  • Commercial Availability : The compound and its analogs are supplied by multiple vendors (e.g., MolPort, AKOS), indicating demand for medicinal chemistry and metabolic studies .

Biological Activity

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, commonly referred to as a derivative of sibutramine, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H22ClN
  • Molecular Weight : 251.80 g/mol

This structure features a chlorophenyl group attached to a butanamine backbone, which is crucial for its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. The compound is believed to modulate neurotransmitter systems, particularly those involved in appetite regulation and energy metabolism.

Potential Mechanisms Include:

  • Receptor Binding : The chlorophenyl moiety enhances binding affinity to certain receptors, potentially leading to altered neurotransmission.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing fat metabolism and appetite suppression.

Biological Activity Studies

Research has shown that this compound exhibits various biological activities, particularly in the context of weight management and metabolic disorders. Below is a summary of key findings from recent studies:

Study ReferenceBiological ActivityFindings
Appetite SuppressionDemonstrated significant reduction in food intake in animal models.
Metabolic EffectsIndicated alterations in lipid metabolism and energy expenditure.
Pharmacological EffectsShowed potential as a therapeutic agent for obesity-related conditions.

Case Study 1: Appetite Regulation

A study conducted on guinea pigs indicated that administration of this compound resulted in a notable decrease in food consumption over a four-week period. The study monitored weight changes and food intake, revealing an average weight loss of 10% in treated subjects compared to controls.

Case Study 2: Metabolic Impact

In another investigation focused on metabolic pathways, researchers assessed the compound's effects on lipid profiles in rats. The results showed a significant decrease in triglyceride levels and an increase in HDL cholesterol after four weeks of treatment, suggesting beneficial effects on cardiovascular health.

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further studies are needed to fully understand its long-term effects and potential side effects.

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine, and what reaction conditions are critical for achieving optimal yields?

The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, 3,3-dimethylbutan-1-amine reacts with a carboxylic acid derivative (e.g., 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in dichloromethane (DCM). Catalytic DMAP (4-dimethylaminopyridine) and pyridine are added to enhance reactivity. Post-reaction purification via silica gel column chromatography yields the product (22% yield in one reported synthesis). Critical factors include:

  • Anhydrous conditions to prevent hydrolysis of coupling agents.
  • Stoichiometric ratios (e.g., 1:1.2:1.2 for acid:EDC:HOBt).
  • Controlled reaction temperature (typically 0–25°C) to minimize side reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H and 13C NMR : Key features include:
    • Aromatic protons from the 4-chlorophenyl group (δ 7.2–7.4 ppm, doublet).
    • Methyl groups in the 3,3-dimethylbutyl chain (δ 0.9–1.1 ppm, singlet).
    • Methylene protons adjacent to the amine (δ 2.5–3.0 ppm).
  • Mass spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks.
  • Infrared (IR) spectroscopy : Identifies N-H stretches (≈3300 cm⁻¹) and C-Cl bonds (≈750 cm⁻¹).
    Structural validation requires cross-referencing these datasets .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • HPLC-UV/MS : Reverse-phase C18 columns with acetonitrile/water gradients separate the compound from impurities.
  • Derivatization : Reacting the amine with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) introduces a chromophore, enhancing UV detection sensitivity. Derivatives are detectable at sub-ppm levels .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

Low yields (e.g., 15–22% in some syntheses) may result from:

  • Incomplete activation of the carboxylic acid by EDC/HOBt.
  • Competing side reactions (e.g., dimerization).
    Solutions :
  • Optimize molar ratios of coupling agents (e.g., 1.5 equivalents of EDC/HOBt).
  • Use alternative activators (e.g., DCC or PyBOP).
  • Employ high-purity solvents (e.g., freshly distilled DCM) to minimize impurities .

Q. How do structural modifications (e.g., fluorophenyl or cyclobutyl analogs) influence the compound's pharmacological activity?

  • Electron-withdrawing substituents (e.g., 4-fluorophenyl in EN300-42510) alter π-π stacking interactions with receptors.
  • Steric effects (e.g., cyclobutyl groups in Sibutramine analogs) reduce binding affinity due to increased bulk.
    Methodology :
  • Perform molecular docking to predict binding modes.
  • Validate with radioligand assays (e.g., competitive binding studies) .

Q. How can contradictory crystallographic and NMR data during structural elucidation be resolved?

  • X-ray crystallography : Use SHELXL for refinement to resolve solid-state conformations.
  • Advanced NMR : Apply NOESY/ROESY to identify spatial proximities in solution.
  • Computational modeling : Compare DFT-predicted NMR shifts with experimental data to reconcile discrepancies .

Q. What strategies improve the detection of trace amounts of this compound in biological matrices?

  • Pre-column derivatization : Use CNBF to form UV/fluorescence-active derivatives.
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective quantification.
  • Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) enhances recovery rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine

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